6-ethyl-7-methoxy-2-methyl-3-phenyl-4H-chromene-4-thione
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Overview
Description
6-ethyl-7-methoxy-2-methyl-3-phenyl-4H-chromene-4-thione is a synthetic organic compound belonging to the chromene family. Chromenes are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. This compound, with its unique structural features, has garnered interest for its potential therapeutic properties and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-7-methoxy-2-methyl-3-phenyl-4H-chromene-4-thione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-hydroxyacetophenone derivatives with ethyl acetoacetate in the presence of a base can yield the chromene core structure. Subsequent functional group modifications, such as thionation, can be achieved using reagents like Lawesson’s reagent or phosphorus pentasulfide.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale synthesis often employs continuous flow reactors and automated systems to control reaction parameters precisely. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-ethyl-7-methoxy-2-methyl-3-phenyl-4H-chromene-4-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms using reagents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the chromene ring. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., bromine, chlorine), alkylating agents (e.g., methyl iodide), nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
6-ethyl-7-methoxy-2-methyl-3-phenyl-4H-chromene-4-thione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes, including catalysis and polymer synthesis.
Mechanism of Action
The mechanism of action of 6-ethyl-7-methoxy-2-methyl-3-phenyl-4H-chromene-4-thione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For instance, it could inhibit certain enzymes involved in cancer cell proliferation or induce apoptosis through the activation of specific signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets.
Comparison with Similar Compounds
Similar Compounds
7-methoxy-2-methyl-3-phenyl-4H-chromen-4-one: A structurally similar compound with a ketone group instead of a thione group.
6-ethyl-7-methoxy-2-methyl-3-phenyl-4H-chromen-4-one: Another analog with a ketone group.
4H-1-Benzopyran-4-one derivatives: A broader class of compounds with varying substituents on the chromene ring.
Uniqueness
6-ethyl-7-methoxy-2-methyl-3-phenyl-4H-chromene-4-thione is unique due to the presence of the thione group, which imparts distinct chemical reactivity and potential biological activities. This structural feature differentiates it from other chromene derivatives and may contribute to its specific interactions with molecular targets.
Properties
IUPAC Name |
6-ethyl-7-methoxy-2-methyl-3-phenylchromene-4-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O2S/c1-4-13-10-15-17(11-16(13)20-3)21-12(2)18(19(15)22)14-8-6-5-7-9-14/h5-11H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRYYVUHSJVKRBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1OC)OC(=C(C2=S)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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